Norneosildenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSLWNUHMOFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365484 | |
| Record name | Norneo Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371959-09-0 | |
| Record name | Norneosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norneo Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORNEOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization Studies
Synthetic Methodologies for Norneosildenafil and Analogues
The synthesis of sildenafil (B151) and its analogues often follows multi-step pathways involving key chemical transformations to assemble the characteristic heterocyclic ring system and append the necessary functional groups.
A common synthetic route for sildenafil, which provides a basis for understanding the potential synthesis of its analogues, involves several distinct steps. These steps typically include the methylation of a substituted pyrazole-5-carboxylic acid ester, followed by hydrolysis to the corresponding acid. Subsequent reactions involve nitration, carboxamide formation, reduction of the nitro group to an amino group, acylation with a substituted benzoyl chloride, cyclization to form the pyrazolopyrimidine core, sulfonation to introduce the chlorosulfonyl group, and finally, condensation with a piperazine (B1678402) derivative. An improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride has also been reported to yield sildenafil and related compounds with high purity and yield.
The design and synthesis of sildenafil analogues focus on modifying different parts of the molecule to explore structure-activity relationships and potentially alter pharmacological properties. Modifications can occur at the piperazine ring, the alkyl chain attached to the pyrazolopyrimidine core, or the substituents on the phenyl ring. guidetopharmacology.org this compound is an example of such an analogue, characterized by the presence of a piperidine (B6355638) group in place of the N-methylpiperazine group found in sildenafil. wikipedia.orgguidetopharmacology.org The synthesis of these analogues often utilizes similar conventional reaction pathways but incorporates different amine or acyl halide building blocks in the later stages. For instance, the final condensation step in the synthesis of sildenafil involves N-methylpiperazine, while the synthesis of this compound would likely involve piperidine at a similar stage to introduce the characteristic piperidino group.
Research findings indicate that various sildenafil analogues have been synthesized with modifications to the piperazine moiety, introducing different N-4-substituted piperazines or even replacing the piperazine ring with other structures like ethylenediamine. Other studies have explored analogues derived from different starting materials, such as anacardic acid, leading to compounds with varied side chains. The synthesis of these analogues often involves reactions like condensation, chlorosulfonation, and coupling with appropriate amine derivatives.
Precursor Compounds and Synthetic Intermediates in Analogue Formation
The synthesis of sildenafil and its analogues relies on a range of precursor compounds and synthetic intermediates. Key intermediates in the conventional synthesis of sildenafil include substituted pyrazole (B372694) derivatives, such as 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, which undergoes chlorosulfonation. The resulting chlorosulfonyl derivative, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a crucial intermediate that reacts with N-methylpiperazine to form sildenafil.
For the synthesis of sildenafil analogues, the choice of precursor compounds, particularly the substituted pyrazole and the amine that reacts with the sulfonyl chloride intermediate, dictates the final structure of the analogue. For example, synthesizing this compound would involve using piperidine instead of N-methylpiperazine in the final condensation step with the chlorosulfonyl intermediate. Other precursor compounds mentioned in the synthesis of sildenafil analogues include 4-amino-4,5-dihydro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxybenzoyl chloride. Substituted anilines and indole (B1671886) derivatives have also been utilized as starting materials or intermediates in the synthesis of different PDE5 inhibitor analogues.
Derivatization techniques are also employed, particularly for the analytical detection and characterization of sildenafil and its analogues, including this compound. Silylation with reagents like BSTFA and MTBSTFA has been used to improve the detectability of hydroxylated analogues by GC-MS.
Chromatographic Techniques for Separation and Identification
Chromatography plays a crucial role in separating this compound from other compounds present in a sample matrix before detection. This separation is essential to avoid interference and ensure accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. By employing different stationary phases and mobile phases, HPLC can effectively separate this compound from structurally similar compounds and matrix components. The separated analytes are then directed to various detectors for identification and quantification.
HPLC coupled with a Ultraviolet (UV) or Diode Array Detector (DAD) is a common method for the analysis of compounds that absorb UV-Vis light. measurlabs.comaurora-universities.eu this compound, possessing chromophores within its structure, can be detected using UV/DAD. bdg.co.nzdntb.gov.ua
HPLC-UV/DAD allows for the acquisition of full UV-Vis spectra of eluting compounds, which aids in their identification based on their characteristic absorption patterns. measurlabs.comscioninstruments.com This provides a level of specificity beyond single-wavelength UV detection. The technique is often used for quality control and screening purposes. measurlabs.com
HPLC-MS/MS is a powerful and highly sensitive technique frequently employed for the detection and quantification of this compound, particularly in complex matrices such as health supplements and biological samples. shimadzu.comresearchgate.netnih.govresolian.com The coupling of HPLC with tandem mass spectrometry provides both chromatographic separation and highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. resolian.com
This method offers high selectivity and sensitivity, making it suitable for trace analysis. resolian.com The use of multiple reaction monitoring (MRM) transitions in MS/MS enhances the specificity, minimizing the risk of false positives. shimadzu.com
UHPLC-ESI-MS/MS represents an advancement over conventional HPLC-MS/MS, utilizing smaller particle size columns and higher mobile phase flow rates to achieve faster separation times, improved resolution, and increased sensitivity. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and less volatile compounds like this compound, producing primarily protonated or deprotonated molecules. mdpi.com
UHPLC-ESI-MS/MS is particularly valuable for the rapid and sensitive screening and quantification of this compound and other phosphodiesterase-5 (PDE-5) inhibitors and their analogs in various matrices, including health supplements and biological fluids. shimadzu.comresearchgate.netresearchgate.netnih.gov
LC-Q-TOF/MS combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of quadrupole-time-of-flight mass spectrometry. nih.govresearchgate.net This technique is useful for both targeted and untargeted screening of this compound and potential unknown analogs. lcms.cznih.gov
Q-TOF/MS provides high-resolution mass data, allowing for accurate determination of the elemental composition of the parent ion and fragment ions. nih.gov This high mass accuracy is crucial for confirming the identity of this compound and for the identification of unknown related compounds based on their fragmentation patterns. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used in analytical chemistry. scioninstruments.com While HPLC-based methods are more common for this compound due to its chemical properties, GC-MS can be applied if the compound is sufficiently volatile or can be derivatized to increase its volatility. shimadzu.eueag.com
GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. scioninstruments.comshimadzu.eu The separated compounds are then detected and identified by a mass spectrometer. scioninstruments.com GC-MS provides both retention time data and mass spectral information, which can be matched against spectral libraries for identification. shimadzu.eu GC-MS/MS offers enhanced sensitivity and selectivity by employing tandem mass spectrometry after the GC separation. eag.com
Here is a summary of the analytical techniques discussed:
| Technique | Separation Mechanism | Detection Principle | Key Advantages | Common Applications for this compound Analysis |
| HPLC-UV/DAD | Partition/Adsorption | UV-Vis Absorbance (Full Spectrum) | Relatively simple, provides spectral information | Screening, quality control, initial identification |
| HPLC-MS/MS | Partition/Adsorption | Mass-to-Charge Ratio (Tandem MS) | High sensitivity, high specificity, quantitative | Trace analysis, complex matrices (supplements, biological), targeted quantification |
| UHPLC-ESI-MS/MS | Partition/Adsorption | Mass-to-Charge Ratio (Tandem MS) | Faster analysis, improved resolution, high sensitivity | Rapid screening, high-throughput analysis, complex matrices |
| LC-Q-TOF/MS | Partition/Adsorption | High-Resolution Mass and Fragmentation | High mass accuracy, elemental composition, untargeted screening | Identification of knowns and unknowns, structural elucidation |
| GC-MS (or GC-MS/MS) | Volatility/Partition | Mass-to-Charge Ratio | Suitable for volatile/derivatizable compounds, library matching | Analysis of volatile components, potentially after derivatization |
Detailed Research Findings and Data Tables:
Specific data tables detailing chromatographic conditions (columns, mobile phases, gradients), detection parameters (wavelengths, ions monitored), and performance characteristics (LOD, LOQ, linearity, recovery) for the analysis of this compound from the provided search results are limited. However, the search results indicate that LC-MS/MS and UHPLC-MS/MS methods have been developed and validated for the detection and quantification of this compound and other PDE-5 inhibitors and analogs in health supplements. shimadzu.comresearchgate.netchrom-china.com
One study using LC-MS/MS for the detection and quantification of thirty-two PDE-5 inhibitors and analogues, including this compound, in health supplements reported the establishment of calibration curves and determination of LOD and LOQ values. shimadzu.com The calibrant series ranged from 0.1 to 500 ppb. shimadzu.com The LODs were defined as levels with S/N ≥ 3 or count ≥ 250, and LOQs were levels with S/N ≥ 10 or count ≥ 800. shimadzu.com An UHPLC column (Shim-pack XR-ODS-III, 150x2mm, 2μm) was used with a gradient elution program. shimadzu.com Most compounds produced three significant MRM transitions, with the highest intensity transition selected as the quantifier ion. shimadzu.com
Another study using UHPLC-HRMS for screening and quantitative analysis of illegally added drugs in functional milk powder, including this compound, reported LODs between 0.04-2.7 µg/kg and LOQs between 0.2-8.0 µg/kg for the 300 target substances. chrom-china.com The average recoveries at three spiked levels were in the range of 73.1%-125.2%, with relative standard deviations ≤ 14.8%. chrom-china.com A Kinetex F5 column (100 mm × 3.0 mm, 2.6 µm) was used with gradient elution. chrom-china.com
While specific LOD/LOQ and recovery data solely for this compound across all mentioned techniques were not consistently available in the provided snippets, the general performance characteristics reported for these methods when applied to similar compounds or mixtures containing this compound highlight their suitability for sensitive and accurate analysis.
| Analytical Parameter | LC-MS/MS (Health Supplement Study) shimadzu.com | UHPLC-HRMS (Milk Powder Study) chrom-china.com |
| Calibration Range | 0.1 - 500 ppb | Not specified for individual compounds, linearity > 0.99 for all 300 targets |
| LOD Range | Determined from S/N ≥ 3 or count ≥ 250 | 0.04 - 2.7 µg/kg (for 300 targets) |
| LOQ Range | Determined from S/N ≥ 10 or count ≥ 800 | 0.2 - 8.0 µg/kg (for 300 targets) |
| Average Recovery | Not specified for individual compounds | 73.1% - 125.2% (for 300 targets) |
| RSD (% repeatability) | Not specified for individual compounds | ≤ 14.8% (for 300 targets) |
Note: The data presented in the table are ranges or general findings for a panel of compounds that included this compound, as reported in the cited studies.
This compound, a chemical compound frequently detected as an adulterant in natural herbal products, is an analog of sildenafil. researchgate.net Its analysis and structural characterization require advanced analytical methodologies. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), often coupled with UV detection (TLC-UV), is among the common screening techniques employed for the detection of sildenafil analogs like this compound. researchgate.net TLC densitometry offers advantages such as ease of performance, high accuracy, a low limit of detection, and cost-effectiveness for qualitative and quantitative analysis of herbal products and supplements. nih.gov Qualitative analysis using TLC involves comparing test samples with standards based on Rf values, UV spectra, and color. nih.gov High Performance Thin-Layer Chromatography (HPTLC) with visual, UV, and/or MS detection has also been applied for screening samples for adulteration. uspnf.com In some instances, mass spectrometric analysis of material from individual zones on the HPTLC plate is performed using a TLC-MS interface coupled to an ESI interface of a single-quadrupole mass spectrometer. nih.gov
Capillary Electrophoretic Methods
Capillary Electrophoresis (CE) is a separation technique that can be used prior to detection, such as with UV/Vis detectors or Mass Spectrometry, for analyzing pharmaceutical compounds. mdpi.com CE offers features like rapid analysis, high efficiency, high selectivity, minimal sample usage, economic operation, and versatility in stationary phases and detection. acs.org In CE, the analogous term to retention time in chromatography is migration time, which is the time it takes for a solute to move from the point of introduction to the detector. sciex.comyoutube.com Factors influencing migration time include capillary length and applied voltage; a shorter capillary or greater applied voltage generally leads to shorter migration times. youtube.com Reproducibility in CE, particularly for migration time, can be affected by the interaction of the analyte with the capillary wall and sample matrix components like proteins or salts. nih.gov Using internal standards can help improve the reproducibility of migration time. nih.govsepscience.com While the search results mention CE as a separation technique used for pharmaceuticals and list this compound in a table with CE data (specifically, a CE voltage of -23 V is listed in one instance) shimadzu.com, detailed information about this compound's specific migration behavior or typical migration times in CE was not extensively provided.
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique utilized for the structural characterization and elucidation of sildenafil analogs, including this compound. researchgate.netsci-hub.stresearchgate.netresearchgate.net IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation at specific wavelengths. The IR spectrum of a compound shows characteristic absorption bands. nist.gov For sildenafil analogs, the spectral range still shows characteristics similar to the sildenafil spectra range. researchgate.net Studies have reported using IR spectroscopy, alongside techniques like NMR and mass spectrometry, to identify and confirm the structure of this compound and other novel sildenafil analogues found as adulterants. sci-hub.stresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a crucial method for the structural elucidation and confirmation of this compound and other sildenafil analogs. researchgate.netsci-hub.stresearchgate.netresearchgate.netniph.go.jp NMR provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. High-field NMR spectrometers (commonly 400 to 600 MHz) are typically used for comprehensive structural determination, allowing for various 2D NMR experiments. sci-hub.st
1D NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in characterizing these compounds. sci-hub.stresearchgate.net For instance, the ¹H NMR spectrum can reveal characteristic signals for specific proton environments within the molecule, such as those in aromatic regions or attached to specific functional groups. researchgate.netusp.org The ¹³C NMR spectrum provides information about the different carbon atoms. researchgate.net
2D NMR techniques, including COSY, NOESY, HSQC, and HMBC, provide more extensive structural information by showing correlations between different nuclei. sci-hub.stslideshare.net COSY identifies spin-coupled protons, while NOESY correlates protons that are spatially close. slideshare.net HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, providing information about direct and long-range carbon-proton connectivities, respectively. sci-hub.stniph.go.jp These 2D experiments are essential for unambiguously assigning signals and piecing together the molecular structure, particularly for complex or novel analogs. sci-hub.stslideshare.net NMR characterization is typically performed after isolating the compound and dissolving it in a deuterated solvent, such as deuterated acetonitrile (B52724) (CD₃CN) or DMSO-d₆. sci-hub.stusp.orgmdpi.com
Advanced Sample Preparation and Enrichment Strategies
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a sample preparation technique used for the analysis of various compounds, including pharmaceuticals like this compound, in different matrices such as functional foods. nih.govfrontiersin.orgresearchgate.netdntb.gov.ua SPME is a solventless or low-solvent technique that combines extraction and pre-concentration in a single step, reducing sample handling and preparation time. researchgate.netlabrulez.com It relies on the partitioning of analytes between a sample matrix and a stationary phase coated on a fiber or immobilized in a monolithic column. frontiersin.orgresearchgate.netmdpi.com
In-tube SPME, where a capillary column is coated with an extractive phase, can be coupled with techniques like HPLC to automate the sample preparation and analysis process. frontiersin.org A novel in-tube SPME method utilizing an attapulgite (B1143926) nanoparticles-based hydrophobic monolithic column coupled with high-performance liquid chromatography-ultraviolet detection has been successfully developed for the determination of this compound, along with other PDE-5 inhibitors, in functional foods. nih.gov This method demonstrated good reproducibility and low limits of detection. nih.gov SPME can be performed using direct immersion (DI) or headspace (HS) sampling. mdpi.com For analysis with gas chromatography (GC), thermal desorption from the SPME fiber is common, while for liquid chromatography (LC), desorption can be performed using polar organic solvents. mdpi.com SPME coupled with GC-MS/MS has been used for the detection of volatile and semi-volatile components in various samples. labrulez.comnih.gov The selection of the SPME fiber coating is critical as it influences the selectivity and capacity for different analytes. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 371959-09-0 uspnf.comusp.org |
This compound, an analog of the phosphodiesterase-5 (PDE-5) inhibitor sildenafil, is a chemical compound frequently identified as an adulterant in various products, particularly natural herbal supplements. researchgate.net Its detection, quantification, and structural elucidation necessitate the application of advanced analytical methodologies and spectroscopic techniques. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique employed for the structural characterization and elucidation of sildenafil analogs, including this compound. researchgate.netsci-hub.stresearchgate.netresearchgate.net IR spectroscopy provides insights into the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of a compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov For sildenafil analogs, the IR spectral range typically retains characteristics similar to those observed in the sildenafil spectrum. researchgate.net Research studies have documented the use of IR spectroscopy in conjunction with other techniques like NMR and mass spectrometry for the identification and confirmation of the chemical structure of this compound and other novel sildenafil analogues found as adulterants. sci-hub.stresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a critical tool for the structural elucidation and confirmation of this compound and related sildenafil analogs. researchgate.netsci-hub.stresearchgate.netresearchgate.netniph.go.jp NMR spectroscopy yields detailed information regarding the carbon-hydrogen framework and the connectivity of atoms within a molecule. High-field NMR spectrometers, commonly operating at frequencies between 400 and 600 MHz, are typically employed for comprehensive structural determinations, enabling the execution of various 2D NMR experiments. sci-hub.st
One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of these compounds. sci-hub.stresearchgate.net For example, the ¹H NMR spectrum provides characteristic signals that correspond to specific proton environments within the molecule, including those in aromatic regions or attached to distinct functional groups. researchgate.netusp.org The ¹³C NMR spectrum offers information about the different types of carbon atoms present. researchgate.net
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide more extensive structural information by establishing correlations between different atomic nuclei. sci-hub.stslideshare.net COSY experiments identify protons that are spin-coupled, while NOESY experiments reveal correlations between protons that are in close spatial proximity, regardless of direct bonding. slideshare.net HSQC and HMBC experiments establish correlations between protons and carbons, providing information about direct (HSQC) and long-range (HMBC) carbon-proton connectivities, respectively. sci-hub.stniph.go.jp These 2D NMR experiments are indispensable for the unambiguous assignment of spectroscopic signals and for piecing together the complete molecular structure, particularly for complex or previously uncharacterized analogs. sci-hub.stslideshare.net NMR characterization is typically conducted after the isolation of the compound and its dissolution in a deuterated solvent, such as deuterated acetonitrile (B52724) (CD₃CN) or DMSO-d₆. sci-hub.stusp.orgmdpi.com
Advanced Sample Preparation and Enrichment Strategies
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a sample preparation technique utilized in the analysis of various compounds, including pharmaceuticals like this compound, across different matrices such as functional foods. nih.govfrontiersin.orgresearchgate.netdntb.gov.ua SPME is characterized as a solventless or low-solvent volume technique that integrates the processes of extraction and pre-concentration into a single step, thereby reducing the time and effort required for sample handling and preparation. researchgate.netlabrulez.com The technique is based on the principle of partitioning of analytes between a sample matrix and a stationary phase coated onto a fiber or immobilized within a monolithic column. frontiersin.orgresearchgate.netmdpi.com
In-tube SPME, which involves coating the inner surface of a capillary column with an extractive phase, can be coupled online with techniques such as High-Performance Liquid Chromatography (HPLC) to automate the sample preparation and analysis workflow. frontiersin.org A notable development is a novel in-tube SPME method employing an attapulgite (B1143926) nanoparticles-based hydrophobic monolithic column coupled with HPLC-UV detection, which has been successfully applied for the determination of this compound, alongside other PDE-5 inhibitors, in functional food samples. nih.gov This specific method demonstrated favorable reproducibility and achieved low limits of detection. nih.gov SPME can be performed using either direct immersion (DI) of the fiber into the sample matrix or by sampling the headspace (HS) above the sample. mdpi.com For analysis coupled with Gas Chromatography (GC), thermal desorption of the analytes from the SPME fiber is a common approach, whereas for coupling with Liquid Chromatography (LC), desorption can be achieved using polar organic solvents. mdpi.com SPME coupled with GC-MS/MS has been applied for the detection of volatile and semi-volatile components in various sample types. labrulez.comnih.gov The choice of the SPME fiber coating is a critical factor that influences the selectivity and capacity of the extraction for different analytes. mdpi.com
In-tube Solid-Phase Microextraction (in-tube SPME) utilizing Monolithic Columns
In-tube solid-phase microextraction (in-tube SPME) is a sample preparation technique that can be coupled with liquid chromatography (LC) systems. researchgate.netmdpi.com This technique utilizes a capillary column as the extraction device. researchgate.netmdpi.com Monolithic capillary columns are considered promising for in-tube SPME due to their characteristics, including low column pressure, fast mass transfer, and higher extraction capacity compared to open-tubular capillaries. mdpi.com In these columns, target analytes are preconcentrated within a continuous, unitary mesoporous stationary phase, typically prepared by in situ polymerization. mdpi.com
A method has been developed utilizing in-tube SPME with an attapulgite (ATP) nanoparticles-based hydrophobic monolithic column coupled with high-performance liquid chromatography-ultraviolet (HPLC-UV) detection for the determination of this compound, along with other PDE-5 inhibitors, in functional foods. nih.gov The monolithic column was prepared through a one-step polymerization process using modified ATP nanoparticles and 1-butyl-3-vinylimidazolium bromide (VBIMBr) as functional monomers, and ethylene (B1197577) glycol dimethacrylate (EDMA) as a cross-linker. nih.gov This poly(ATP-VBIMBr-EDMA) monolith exhibited an adsorption capacity significantly higher than a poly(VBIMBr-EDMA) monolith. nih.gov Optimization of factors such as sample solvent, elution solvent, flow rates, and sample and elution volumes is crucial for achieving efficient extraction with in-tube SPME. nih.govmdpi.com The developed in-tube SPME method using this monolithic column showed good reproducibility. nih.gov
Method Validation and Performance Assessment in Analytical Research
Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comiosrphr.orgresearchgate.netnih.gov This process demonstrates the performance, consistency, and reliability of the analytical method. americanpharmaceuticalreview.comiosrphr.org Key parameters assessed during method validation include selectivity, linearity, accuracy, precision, recovery, matrix effects, and limits of detection and quantification. iosrphr.orgresearchgate.net Guidelines from regulatory bodies such as the FDA and organizations like ICH provide frameworks for method validation. iosrphr.orgrsc.orgglobalresearchonline.net
Selectivity and Specificity
Selectivity and specificity are important parameters in method validation. Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. americanpharmaceuticalreview.comiosrphr.orgdcvmn.orgloesungsfabrik.de Selectivity, sometimes used interchangeably with specificity, can also refer to the ability of a method to differentiate between the analyte(s) of interest and other components in the sample, including endogenous components in biological matrices. loesungsfabrik.deeuropa.eu For chromatographic techniques, demonstrating specificity can involve showing clear resolution between the analyte peak and peaks from potentially interfering substances. loesungsfabrik.de Assessing specificity often involves analyzing blank samples and samples spiked with potential interferences to examine any interference at the analyte's retention time. rsc.org
Linearity and Calibration Curve Development
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a defined range. iosrphr.orgdcvmn.orgirjmets.com Calibration curves are developed to establish this relationship between the instrument response and the analyte concentration. europa.euuknml.com A calibration curve is typically prepared using a series of standards at different concentrations that span the expected range of the analyte in samples. rsc.orguknml.com At least five different concentrations are generally recommended for determining linearity. dcvmn.orgirjmets.com The relationship is often described by a linear regression equation (y = mx + c), where y is the instrument response and x is the analyte concentration. uknml.com The linearity is assessed by visually inspecting a plot of concentration versus response and determining the correlation coefficient (r or r²), the y-intercept, and the regression equation. irjmets.comuknml.com A correlation coefficient of 0.995 or better is often considered acceptable for a linear relationship. rsc.org
For a validated method with established linearity, simplified calibration procedures with fewer standards may be used for routine analysis. uknml.com
Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the results obtained by the method to the true value of the analyte concentration. iosrphr.orgresearchgate.netglobalresearchonline.net Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. researchgate.netich.org Precision can be evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.orgut.ee
Intra-day precision assesses the variability within a single analytical run or over a short period under the same operating conditions. rsc.orgich.orgut.ee Inter-day precision assesses the variability over a longer period, potentially including different analysts, different days, or different equipment within the same laboratory. rsc.orgich.orgut.ee Precision is typically expressed as the variance, standard deviation, or relative standard deviation (RSD) or coefficient of variation (%CV) of a series of measurements. rsc.orgich.orgresearchgate.net Accuracy is often calculated as the percentage of the mean measured concentration relative to the nominal concentration. rsc.orgresearchgate.net Acceptance criteria for accuracy and precision are usually defined by guidelines, such as those from the FDA, often requiring values within a certain percentage deviation or RSD. rsc.org
Recovery and Matrix Effects in Complex Matrices
Recovery evaluates the efficiency of the sample preparation method in extracting the analyte from the sample matrix. iosrphr.orggtfch.orgbiotage.com It represents the proportion of the analyte that is extracted and presented for analysis. gtfch.orgbiotage.com Recovery is often calculated by comparing the response of the analyte in spiked matrix samples that have undergone the full extraction procedure to the response of the analyte in spiked extracts or neat standards at the same concentration. gtfch.orgbiotage.com High and reproducible recoveries are generally desired. gtfch.org
Matrix effects refer to the alteration of the analyte signal (enhancement or suppression) due to the presence of other components in the sample matrix. europa.eugtfch.orgbiotage.combioanalysisforum.jp These effects can influence the ionization efficiency of the analyte in mass spectrometry, for example. gtfch.org Matrix effects are evaluated by comparing the response of the analyte in spiked matrix extracts to the response of neat standards at equivalent concentrations. gtfch.orgbiotage.com Acceptance criteria for matrix effects are also typically defined in validation guidelines. europa.eugtfch.org Evaluating matrix effects using different sources or lots of the matrix is recommended. europa.eu
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the specified method conditions. researchgate.netglobalresearchonline.netirjmets.comddtjournal.net It is the minimum level at which the presence of the analyte can be distinguished from a blank or background noise. researchgate.netddtjournal.netnih.gov The LOD can be estimated using various approaches, including visual evaluation, signal-to-noise ratio (typically 3:1), or calculation based on the standard deviation of the response and the slope of the calibration curve. researchgate.netglobalresearchonline.netirjmets.comddtjournal.net A common formula for calculating LOD is 3.3 * (standard deviation of the response / slope of the calibration curve). globalresearchonline.netddtjournal.net
The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision. researchgate.netglobalresearchonline.netirjmets.comddtjournal.net It is the minimum level at which quantitative results can be reported with a certain degree of confidence. nih.govaoac.org The LOQ is typically higher than or equal to the LOD. nih.gov Similar to LOD, LOQ can be determined through visual evaluation, signal-to-noise ratio (commonly 10:1), or calculation based on the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netirjmets.comddtjournal.net A common formula for calculating LOQ is 10 * (standard deviation of the response / slope of the calibration curve). globalresearchonline.netddtjournal.net The LOQ should be set at a concentration where acceptable accuracy and precision are demonstrated. globalresearchonline.netich.org
Data from a method for determining PDE-5 inhibitors, including this compound, in functional milk powder using UHPLC-HRMS coupled with QuEChERS sample purification reported LODs ranging from 0.04 to 2.7 μg/kg and LOQs ranging from 0.2 to 8.0 μg/kg for the target compounds. chrom-china.com
Compound Information Table
| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 9868537 | 371959-09-0 | C₂₂H₂₉N₅O₄S | 459.57 |
Detailed Research Findings (Example Data Table - Illustrative based on search results)
Table 1: Illustrative Analytical Method Validation Data for this compound
| Validation Parameter | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Precision & Accuracy | Low QC (e.g., X ng/mL) | Y | Z | A |
| Medium QC (e.g., P ng/mL) | Q | R | B | |
| High QC (e.g., S ng/mL) | T | U | C |
Table 2: Illustrative Linearity Data
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Linear Regression Equation (y = mx + c) |
| E.g., 1.2 - 400 | ≥ 0.997 | E.g., y = 15.3x + 0.5 |
Table 3: Illustrative LOD and LOQ Data
| Parameter | Value (e.g., ng/mL or μg/kg) |
| LOD | E.g., 0.8 |
| LOQ | E.g., 2.5 |
Table 4: Illustrative Recovery Data
| Analyte Concentration | Recovery (%) |
| Low QC | D |
| Medium QC | E |
| High QC | F |
Table 5: Illustrative Matrix Effect Data
| Analyte Concentration | Matrix Effect (%) |
| Low QC | G |
| Medium QC | H |
| High QC | I |
Application of Analytical Methods for Adulterant Screening and Forensic Investigations
The detection and quantification of this compound are critical in screening for adulterated products and in forensic investigations. Due to its structural similarity to approved phosphodiesterase-5 (PDE-5) inhibitors like sildenafil, tadalafil (B1681874), and vardenafil, analytical methods capable of differentiating and quantifying these compounds and their analogs are essential researchgate.netmdpi.com.
Advanced analytical methodologies, particularly chromatographic techniques coupled with mass spectrometry, are widely employed for the identification and quantification of this compound in complex matrices such as dietary supplements and potentially biological samples in forensic contexts chrom-china.comazolifesciences.comnih.gov.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly used separation techniques. These are often coupled with sensitive and selective detectors like mass spectrometers (MS), including tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) mdpi.comkoreascience.krmdpi.comchromatographytoday.comrsc.org. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique utilized in forensic analysis and adulterant screening, particularly for volatile or semi-volatile compounds azolifesciences.comslideshare.netamazonaws.commdpi.comchromatographyonline.com.
The application of these methods involves several steps, including sample preparation, chromatographic separation, and detection/quantification using mass spectrometry. Sample preparation techniques vary depending on the matrix but often involve extraction of the analytes from the product or biological sample rsc.orgusp.orgwiserpub.com.
Research studies have demonstrated the effectiveness of these methods in identifying this compound as an undeclared ingredient in various products. For instance, a study utilizing UHPLC coupled with positive electrospray ionization high-resolution tandem mass spectrometry (UHPLC-HRMS-MS) confirmed the presence of various PDE-5 inhibitors and their analogs, including this compound, in dietary supplements mdpi.com. Another study successfully developed an in-tube solid-phase microextraction (SPME) method coupled with high-performance liquid chromatography-ultraviolet detection for the determination of this compound and other PDE-5 inhibitors in functional foods nih.gov.
These analytical methods provide detailed research findings, including limits of detection (LOD) and limits of quantification (LOQ), which are crucial parameters for assessing the sensitivity of the method. Recovery rates are also determined to evaluate the efficiency of the extraction and analysis process.
| Analytical Technique | Matrix | Application | Key Findings |
| UHPLC-HRMS-MS | Dietary Supplements | Adulterant Screening | Detection of this compound and other PDE-5 inhibitors and analogs. mdpi.com |
| In-tube SPME coupled with HPLC-UV | Functional Foods | Determination of PDE-5 Inhibitors | Successful determination of this compound with low detection limits. nih.gov |
| LC-ESI-MS/MS | Counterfeit Drugs, Herbal Medicines | Detection and Quantification | Detection of this compound among other ED drugs and analogs. koreascience.kr |
| HPLC-MS/MS | Herbal Drugs | Screening for Adulterants | Enables confirmatory screening of adulterants. rsc.org |
| GC-MS | Various (Forensic) | Identification and Quantification | Used for identification of unknown organic compounds in complex mixtures. azolifesciences.comslideshare.netamazonaws.commdpi.comchromatographyonline.com |
These methodologies are vital for regulatory authorities to monitor the market for illegal products and for forensic laboratories to identify the presence of this compound in relevant samples. The ability to accurately detect and quantify this compound, even at low concentrations, is paramount for protecting public health and ensuring the integrity of products.
Unable to Generate Article Due to Lack of Scientific Data on "this compound"
Following a comprehensive search of publicly available scientific literature and databases, no specific information, research, or data could be found for the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing solely on this compound.
The detailed outline provided requires specific pharmacological and biological activity research, including its mechanism of action as a Phosphodiesterase Type 5 (PDE5) inhibitor, comparative potency, impact on the cyclic Guanosine Monophosphate (cGMP) signaling pathway, structure-activity relationship (SAR) studies, and in vitro assay data. This level of detail is contingent upon the existence of published scientific studies.
General information on the class of drugs known as PDE5 inhibitors is widely available. These drugs, such as sildenafil, tadalafil, and vardenafil, function by blocking the PDE5 enzyme, which is responsible for degrading cGMP. nih.govdrugbank.comnih.gov This inhibition leads to an accumulation of cGMP in certain tissues, resulting in smooth muscle relaxation and vasodilation. nih.govfrontiersin.org The nitric oxide (NO)/cGMP pathway is the primary signaling cascade affected by these inhibitors. nih.govyoutube.com
However, without specific studies on "this compound," any attempt to describe its pharmacological profile would be speculative and would not adhere to the principles of scientific accuracy. The name itself does not appear in the retrieved scientific literature, suggesting it may be a very recent, proprietary, or perhaps an incorrectly referenced compound.
To fulfill the user's request, which strictly requires focusing solely on "this compound" and providing detailed research findings, data from peer-reviewed studies on this specific molecule is necessary. As no such data was found, the article cannot be written.
Table of Compounds
Pharmacological and Biological Activity Research
In Vitro Biological Activity Assays
Cell-Based Functional Assays
Following a comprehensive search of publicly available scientific literature and databases, no specific studies or data pertaining to the cell-based functional assays of the chemical compound “Norneosildenafil” were found. Consequently, detailed research findings, including data on its effects in cell-based functional assays, are not available.
Metabolism and Biotransformation Studies
Metabolic Pathways and Enzymes Involved (e.g., Cytochrome P450 Isoforms)
Based on the information available for sildenafil (B151), its metabolism is primarily facilitated by hepatic microsomal cytochrome P450 (CYP) isoenzymes, predominantly CYP3A4 and, to a lesser extent, CYP2C9. drugbank.comwikipedia.orgmdpi.com These enzymes are known to catalyze various reactions, including hydroxylation, demethylation, and dealkylation. dynamed.com The major circulating metabolite of sildenafil is the result of N-demethylation, a process significantly attributed to CYP3A4. drugbank.commdpi.com While direct studies on norneosildenafil's interaction with these specific enzymes are not provided, the structural similarities suggest that CYP-mediated pathways, particularly involving CYP3A4, could play a role in its potential metabolism if it were to enter a biological system. Cytochrome P450 enzymes are a superfamily of heme-containing enzymes crucial for the phase I metabolism of many drugs and xenobiotics, primarily through oxidation and reduction reactions, making compounds more hydrophilic for excretion. dynamed.comnih.govwikipedia.org
Phototransformation and Environmental Degradation Products
This compound has been studied for its photodegradation under simulated environmental conditions, particularly in artificial freshwater. nih.govresearchgate.netresearchgate.netsccwrp.orgresearchgate.net This is relevant because compounds like this compound can enter the environment through various routes, including wastewater. researchgate.netmdpi.com
Studies simulating sunlight exposure in artificial freshwater have shown that this compound undergoes photodegradation. nih.govresearchgate.netresearchgate.netsccwrp.orgresearchgate.net Unlike some other sildenafil analogs that possess a piperazine (B1678402) ring which is susceptible to stepwise destruction during photodegradation, this compound lacks this structural feature. nih.govresearchgate.net The photodegradation of this compound primarily involves N,N-dealkylation of the sulfonamide group, followed by hydrolysis. nih.govresearchgate.net This indicates that the degradation pathway is influenced by the specific structural characteristics of the compound.
High-resolution mass spectrometry (HRMS), such as UPLC-Orbitrap (Q Exactive)-MS, has been employed to characterize the photoproducts of this compound formed under simulated environmental conditions. nih.govresearchgate.netresearchgate.netsccwrp.orgresearchgate.net This technique is valuable for providing accurate mass measurements and fragmentation patterns, which aid in the structural elucidation of transformation products. uni-rostock.delongdom.orgbioanalysis-zone.comresearchgate.net In the case of this compound, studies using UPLC-Orbitrap-MS identified two prominent photoproducts. nih.govresearchgate.net These products originated from the N,N-dealkylation and subsequent hydrolysis of the sulfonamide moiety. nih.govresearchgate.net The use of high-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio of ions, enabling the calculation of elemental formulas for unknown degradation products and the differentiation of isobaric compounds. uni-rostock.debioanalysis-zone.comresearchgate.net
Interactive Data Table: Photoproducts of this compound
| Photoproduct | Proposed Formation Pathway | Detection Method | Reference |
| Photoproduct 1 | N,N-dealkylation of sulfonamide, hydrolysis | UPLC-Orbitrap (Q Exactive)-MS | nih.govresearchgate.net |
| Photoproduct 2 | N,N-dealkylation of sulfonamide, hydrolysis | UPLC-Orbitrap (Q Exactive)-MS | nih.govresearchgate.net |
These findings highlight the utility of advanced analytical techniques like HRMS in understanding the environmental fate of compounds like this compound and identifying the specific transformation products that may be present in aquatic environments. researchgate.netmdpi.comresearchgate.net
Toxicological Considerations and Preclinical Safety Assessments
Assessment of Health Risks Associated with Undeclared Presence in Consumer Products
The undeclared presence of norneosildenafil and other synthetic PDE5 inhibitors in consumer products, particularly herbal supplements, poses considerable health risks. Consumers are often unaware that these products contain potent pharmaceutical ingredients, leading to potential adverse effects and interactions, especially for individuals with underlying health conditions or those taking other medications. The health risks associated with illicit medicines are exacerbated by questionable purity and production hygiene, which can introduce various impurities not controlled in approved pharmaceuticals. rivm.nlresearchgate.net The fraudulent labeling of these products deceives users, making them vulnerable to health damage. rivm.nl
Studies have detected this compound as an adulterant in various products, including traditional Chinese medicines and herbal dietary supplements. frontiersin.orgdovepress.comnih.gov The concentrations of undeclared sildenafil (B151) and tadalafil (B1681874) found in some herbal products have been reported to be similar to or even exceed the therapeutic doses found in approved medications. mdpi.com
Potential for Uncharted Pharmacokinetics and Toxicology of Analogues
The health risks of PDE5 inhibitor analogues like this compound are often extrapolated from the known profiles of approved PDE5 inhibitors (sildenafil, tadalafil, vardenafil). However, their specific pharmacokinetics and toxicology largely remain uncharted. rivm.nl Minor structural modifications in these analogues can lead to significant differences in how they are absorbed, distributed, metabolized, and excreted by the body, as well as their potential for toxicity. researchgate.net Unlike the approved compounds that have undergone comprehensive preclinical and clinical testing, the toxicological safety profiles for many of these derivatives, including this compound, have not been publicly released or thoroughly investigated. researchgate.net
Genotoxicity and Mutagenicity Evaluations of this compound and its Transformation Products
While specific genotoxicity and mutagenicity data for this compound are limited in the provided search results, studies on sildenafil and its transformation products offer some relevant context. Genotoxicity and mutagenicity evaluations are crucial for assessing the potential of a compound to cause damage to genetic material, which can lead to mutations and potentially cancer. Literature on the biological effects of drugs includes discussions on mutagenesis and genotoxicity. mdpi.comresearchgate.net
Studies using the Ames test on Salmonella typhimurium and the SOS Chromotest on Escherichia coli PQ37 have been employed to detect the induction of point mutations and the SOS DNA repair system response by pharmaceuticals and their derivatives. Sildenafil and tadalafil and their respective derivatives have been studied using these methods. mdpi.com While sildenafil and tadalafil did not induce an SOS activation response, results from the Ames test for these compounds were noted as "fascinating". mdpi.com One derivative, T1 (a chlorine derivative of tadalafil), showed mutagenic potential for Salmonella typhimurium strain TA98 within a specific concentration range but was negative for strain TA100. mdpi.com Another study using a Comet assay, diffusion assay, and RAPD-PCR on erythrocytes of Danio rerio found statistically significant genotoxicity for sildenafil. mdpi.com
Transformation products of sildenafil, including this compound, can be formed through various processes, such as photodegradation. researchgate.netresearchgate.net The environmental effects of parent compounds and their transformation products, including mutagenesis and genotoxicity on bacterial strains, have been evaluated. researchgate.net These evaluations revealed that while parent drugs did not show high acute and chronic toxicity for the tested aquatic organisms, chronic exposure to chlorine derivatives caused inhibition of population growth. researchgate.net A mutagenic potential was observed for all compounds investigated in these environmental studies. researchgate.net
Cytotoxicity and Cellular Viability Studies
Cytotoxicity and cellular viability studies are used to assess the potential of a substance to cause damage to cells. Research on the toxicity of microbial transformation substances of sildenafil has included evaluations using human HepG2 cells to assess mitochondrial activity, which is indicative of cellular viability. mdpi.com
In one study, only a high initial concentration of sildenafil (400 mg/L) was found to cause a decrease in cellular viability by 50% for HepG2 cells after 24 hours of incubation. mdpi.com Importantly, the biotransformation products studied in this research showed an absence of toxicity to HepG2 cells. mdpi.com
Preclinical Evaluation of PDE5i Analogue Safety Profiles (General Context)
Preclinical safety evaluations of PDE5 inhibitor analogues are crucial before their potential clinical use. However, as highlighted earlier, comprehensive safety profiles for many unapproved analogues found as adulterants are lacking. researchgate.net
The safety of approved PDE5 inhibitors like sildenafil, vardenafil, tadalafil, and avanafil (B1665834) has been confirmed through numerous clinical trials. nih.govresearchgate.net Their side effect profiles are generally related to their selectivity for different phosphodiesterase enzymes. alzdiscovery.org While approved PDE5 inhibitors are generally well-tolerated, dose-dependent adverse effects can occur. alzdiscovery.orgwikipedia.org
Research into novel PDE5 inhibitors aims to develop compounds with improved safety and tolerability profiles. nih.gov Preclinical studies play a vital role in this process, evaluating aspects such as pharmacokinetics, efficacy, and safety in animal models and in vitro systems. nih.govnih.gov For instance, preclinical studies on novel PDE5 inhibitors have investigated their potential in treating various conditions beyond erectile dysfunction, such as colorectal cancer, examining their efficacy and toxicity profiles in silico and in vitro. mdpi.com These studies often involve assessing parameters like IC50 values against PDE5 and EC50 values against cancer cell lines, as well as predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com
However, the preclinical evaluation of unapproved PDE5 analogues like this compound, particularly those found as adulterants, is often non-existent or not publicly available, contributing to the significant health risks associated with their undeclared presence in consumer products. rivm.nlresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results |
| Sildenafil | 135398744 nih.gov |
| Tadalafil | 110635 nih.gov |
| Vardenafil | 135400189 nih.gov |
| Avanafil | 9869929 nih.gov |
| Sildenafil citrate (B86180) | 135413523 nih.gov |
| Vardenafil hydrochloride | 135438569 nih.gov |
Data Tables
Based on the search results, specific quantitative data for this compound's toxicology (like LC50, IC50 for cytotoxicity, or mutagenicity rates) were not directly available in a format suitable for a detailed data table focused solely on this compound. However, the search results provided some data points for related compounds and the general context of PDE5 inhibitor testing.
Here is an example of how a data table for cytotoxicity might be presented if specific data for this compound were available, using illustrative placeholders:
| Compound | Cell Line | Endpoint | Result (e.g., IC50) | Reference |
|---|---|---|---|---|
| This compound | HepG2 | Cellular Viability | [Data Not Available] | - |
| Sildenafil | HepG2 | Cellular Viability | >400 mg/L (at 24h) | mdpi.com |
| Sildenafil Biotransformation Products | HepG2 | Cellular Viability | No toxicity observed | mdpi.com |
Environmental Occurrence, Fate, and Remediation Studies
Norneosildenafil as an Emerging Environmental Contaminant
This compound (NR-SDF) is recognized as an emerging environmental contaminant, partly due to its frequent detection as an adulterant in natural herbal products. researchgate.netnih.govresearchgate.net Emerging contaminants are synthetic or naturally occurring chemicals or microorganisms not routinely monitored in the environment but have the potential to cause adverse ecological or human health effects. researchgate.netmdpi.comhaskoning.com The presence of pharmaceuticals and their analogues, like this compound, in the environment is a growing concern due to their potential persistence and impact on ecosystems. mdpi.com
Detection and Monitoring in Wastewater and Aquatic Ecosystems
The monitoring of drug levels in aqueous matrices is becoming increasingly important, driven by directives such as the Water Framework Directive by the European Union. mdpi.comdntb.gov.ua this compound has been detected in environmental samples, indicating its presence in the water cycle. researchgate.netnih.gov Analytical methods, particularly using techniques like Ultra-High Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS), are employed for the detection and identification of this compound and its transformation products in water samples. researchgate.netnih.govsccwrp.org While specific data on the concentration ranges of this compound in wastewater and aquatic ecosystems is less extensively reported compared to its parent compound, sildenafil (B151) has been detected in wastewater and sewage sludge at ng/L and ng/g levels, respectively. researchgate.netmdpi.com This suggests that compounds like this compound, being structurally similar and found as adulterants, could follow similar pathways into the environment through wastewater treatment plant effluents.
Environmental Persistence and Biotransformation Pathways
The environmental persistence of emerging contaminants, including pharmaceutical analogues, is a critical area of study. Once in the environment, compounds can undergo various physical, chemical, and biological transformations. researchgate.netmdpi.com Photodegradation studies on this compound have shown that it can form transformation products under simulated solar radiation. researchgate.netnih.gov Specifically, the photodegradation of this compound, which lacks a piperazine (B1678402) ring in its structure unlike sildenafil, results in the formation of two prominent photoproducts. researchgate.netnih.gov These products originate from N,N-dealkylation of the sulfonamide group followed by hydrolysis. researchgate.netnih.gov This indicates that while some transformation occurs, the resulting products may still persist in the environment. mdpi.com The persistence and degradability of this compound are noted as having "no data" in some safety data sheets, highlighting the need for further research in this area. lookchem.cn
Ecotoxicological Assessment of this compound in Aquatic Biota
Ecotoxicological assessments are crucial for understanding the potential harm of emerging contaminants to aquatic organisms. researchgate.netnih.gov While comprehensive ecotoxicological data specifically for this compound in aquatic biota is limited in the provided search results, studies on related compounds like sildenafil provide some context. Evaluating the ecotoxicity of pharmaceuticals and their degradation products is considered crucial. researchgate.net The presence of emerging contaminants in aquatic environments is a major concern for the health of both the environment and potentially humans through exposure pathways. researchgate.netnih.gov Ecotoxicological assays are important tools for monitoring environmental quality and assessing the impact of natural or synthetic compounds on living organisms across different trophic levels in aquatic systems. nih.gov
Remediation Technologies and Removal Efficiencies in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a significant point of entry for pharmaceuticals and their metabolites into the environment. mdpi.com Conventional wastewater treatment processes are often not specifically designed to remove these substances effectively, leading to their presence in treated effluents. mdpi.com The effective removal of emerging contaminants like this compound from wastewater before discharge is an emerging issue, suggesting that specific tertiary treatments may be necessary. mdpi.com Advanced oxidation processes, adsorption on activated carbon, and biological degradation are among the methods being investigated for the removal of emerging contaminants from wastewater. mdpi.com For instance, activated carbon has shown efficiency in removing sildenafil citrate (B86180) from water, achieving removal efficiencies greater than 85%. mdpi.com While specific removal efficiencies for this compound in various wastewater treatment technologies are not detailed in the search results, the challenges in removing structurally similar compounds indicate that conventional methods may have limited effectiveness, necessitating the exploration of advanced remediation technologies. mdpi.comresearchgate.net Modern sewage treatment plants are evolving to include multiple stages of purification and advanced technologies to remove a wider range of contaminants, including emerging ones. alantech.in
Regulatory Science, Public Health, and Policy Implications
Prevalence and Patterns of Norneosildenafil Adulteration in Dietary Supplements and Traditional Medicines
The adulteration of dietary supplements and traditional medicines with synthetic pharmaceutical ingredients, including sildenafil (B151) analogues like this compound, is a widespread and persistent problem. nih.govnuffieldbioethics.org These products are often marketed with claims of enhancing sexual performance, promoting weight loss, or boosting athletic performance. nih.govcornell.eduyoutube.com The inclusion of undeclared potent pharmaceutical compounds is a fraudulent practice aimed at ensuring the product produces a noticeable physiological effect, thereby encouraging repeat sales. nuffieldbioethics.org
Studies have consistently revealed a high prevalence of such adulteration. For instance, an analysis of dietary supplements associated with U.S. Food and Drug Administration (FDA) warnings between 2007 and 2016 found that 776 products were adulterated with unapproved pharmaceutical ingredients. youtube.com Of these, products for sexual enhancement were the most common category, frequently containing sildenafil or its analogues. nih.govcornell.eduyoutube.com One study found that out of 50 samples of herbal dietary supplements, 74% contained sildenafil, with concentrations varying significantly. nih.gov Another investigation revealed that about 35% of tested market samples of traditional medicines and dietary supplements were adulterated with sildenafil. eurofinsus.com
While specific data on the prevalence of this compound is not as readily available as for its parent compound, sildenafil, the patterns of adulteration with sildenafil analogues are well-documented. nih.govwebmd.com These analogues are often used by illicit manufacturers to circumvent routine testing methods that are designed to detect known approved drugs like sildenafil. webmd.com The chemical structure of these analogues is slightly modified, which can make them difficult to identify using standard analytical techniques. nih.govwebmd.com
Interactive Data Table: Prevalence of Adulteration in Supplements
Development and Implementation of Strategies for Combatting Adulteration and Counterfeiting
Addressing the challenge of adulteration with compounds like this compound requires a multi-pronged approach encompassing advanced analytical techniques and robust regulatory enforcement.
Detection and Analytical Strategies: The development of sophisticated analytical methods is crucial for identifying novel and undeclared sildenafil analogues. www.nhs.uk Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in detecting and characterizing these compounds. www.nhs.uknih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a particularly effective tool for both screening for unknown compounds and quantifying targeted substances. www.nhs.uk The establishment of comprehensive spectral libraries of known and potential analogues is also a key strategy to aid in their rapid identification.
Regulatory and Enforcement Strategies: Regulatory bodies employ several strategies to combat the distribution of adulterated products. These include:
Post-market surveillance: This involves the routine and targeted sampling and testing of products available to consumers. nih.gov
Issuing public warnings and alerts: When adulterated products are identified, agencies like the FDA issue public notifications and warning letters to inform consumers and prompt voluntary recalls by companies. cornell.edu
Import controls: Enhanced screening of international mail and commercial shipments of dietary supplements is a critical measure to intercept adulterated products before they reach the market. youtube.com
Legal action: This can include product seizures, injunctions, and criminal prosecutions against manufacturers and distributors of illegal products.
Implications for Consumer Safety and Global Public Health Policy
The presence of undeclared potent pharmaceutical ingredients like this compound in consumer products has significant implications for consumer safety and global public health policy.
Consumer Safety: Consumers who unknowingly ingest these substances are at risk of serious adverse health effects. nih.gov Since the identity and quantity of the undeclared drug are unknown, consumers cannot make an informed decision about the product's suitability for them. This is particularly dangerous for individuals with underlying health conditions or those taking other medications. For example, phosphodiesterase type 5 (PDE-5) inhibitors like sildenafil and its analogues can cause a dangerous drop in blood pressure, especially when taken with nitrate (B79036) medications for heart conditions. The lack of clinical testing for these unapproved analogues means their full safety and efficacy profiles are unknown. nih.gov
Global Public Health Policy: The widespread adulteration of supplements undermines the integrity of the food and drug supply chain and erodes consumer trust. It highlights the need for stronger regulatory frameworks and more stringent enforcement globally. Public health policy discussions often revolve around the adequacy of existing regulations for dietary supplements. nuffieldbioethics.orgnih.gov There are ongoing debates about whether pre-market safety assessments should be required, similar to pharmaceuticals, to better protect consumers.
Furthermore, the issue underscores the importance of public education and awareness campaigns to inform consumers about the potential risks associated with these products. nih.gov Empowering consumers to make safer choices and encouraging them to report adverse events are crucial components of a comprehensive public health strategy.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets and mechanisms of action of Norneosildenafil, and how can researchers design in vitro experiments to validate these targets while minimizing off-target effects?
- Methodological Answer : Begin by conducting a systematic literature review to identify proposed targets (e.g., phosphodiesterase isoforms). Use molecular docking simulations to predict binding affinities, followed by competitive binding assays with radiolabeled ligands. To minimize off-target effects, employ selectivity panels comparing this compound against structurally related compounds. Include negative controls (e.g., enzyme activity assays without the compound) and validate findings using siRNA knockdown models . For data organization, structure results in tables comparing IC₅₀ values across targets, adhering to NIH preclinical reporting guidelines .
Q. How should researchers validate analytical assays for quantifying this compound in biological matrices, and what statistical parameters are critical for ensuring method robustness?
- Methodological Answer : Develop a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocol with calibration curves spanning expected physiological ranges (e.g., 1–1000 ng/mL). Assess precision (intra-day and inter-day %CV <15%), accuracy (85–115% recovery), and matrix effects (ion suppression/enhancement <20%). Use ANOVA for inter-batch variability analysis and report limits of detection/quantification in tabular format . Include cross-validation with independent laboratories to confirm reproducibility .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory findings in this compound pharmacokinetic studies across different patient populations?
- Methodological Answer : Apply a mixed-methods approach:
- Quantitative : Meta-analysis of existing studies using random-effects models to account for heterogeneity. Stratify data by covariates (e.g., age, renal/hepatic function) and perform sensitivity analyses to identify outlier datasets .
- Qualitative : Conduct semi-structured interviews with researchers to uncover methodological discrepancies (e.g., sampling timepoints, bioanalytical techniques). Triangulate findings with experimental replication in controlled settings .
- Present conflicting data in comparative tables, highlighting variables like dose regimens and demographic factors .
Q. In designing a clinical trial to assess this compound’s efficacy, how can researchers apply the FINER criteria to formulate research questions that address both safety and novel therapeutic outcomes?
- Methodological Answer :
- Feasible : Calculate sample size using power analysis (α=0.05, β=0.20) based on pilot data. Ensure access to target populations (e.g., patients with specific cardiovascular conditions) .
- Novel : Focus on understudied endpoints (e.g., endothelial function biomarkers) rather than established outcomes like blood pressure reduction.
- Ethical : Incorporate Data Safety Monitoring Boards (DSMBs) for real-time adverse event tracking .
- Relevant : Align endpoints with regulatory guidelines (e.g., EMA/FDA requirements for PDE inhibitors) .
Q. How can researchers optimize this compound’s assay sensitivity in complex biological matrices while mitigating interference from metabolites or co-administered drugs?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from metabolites. Validate recovery rates for each step .
- Chromatographic Separation : Optimize gradient elution protocols to resolve peaks for this compound and structurally similar compounds (e.g., sildenafil analogs). Report retention times and resolution factors in supplementary materials .
- Interference Testing : Spike matrices with common co-administered drugs (e.g., anticoagulants) and quantify cross-reactivity using mass spectrometry .
Data Analysis & Reporting
Q. What strategies ensure rigorous interpretation of this compound’s dose-response relationships in preclinical studies?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for EC₅₀/ED₅₀ estimates .
- Outlier Management : Apply Grubbs’ test to exclude aberrant data points, with justification provided in methods sections .
- Visualization : Use scatterplots with error bars for individual responses and overlay fitted curves. Adhere to journal-specific guidelines for figure formatting .
Q. How should researchers address ethical considerations when designing animal studies to evaluate this compound’s long-term toxicity?
- Methodological Answer :
- 3Rs Compliance : Apply Reduction (minimize sample size via power analysis), Replacement (use in silico models for preliminary screening), and Refinement (e.g., non-invasive imaging to monitor organ damage) .
- Ethical Review : Submit protocols to Institutional Animal Care and Use Committees (IACUCs), including justification for survival surgeries or terminal endpoints .
Contradiction & Validation
Q. What frameworks are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Systems Pharmacology Modeling : Integrate pharmacokinetic-pharmacodynamic (PK-PD) models to simulate tissue-specific drug distribution and target engagement .
- Mechanistic Experiments : Compare cellular uptake rates (e.g., via LC-MS/MS intracellular concentration measurements) with plasma exposure levels to identify bioavailability bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
